N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide
Description
N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimido[4,5-d][1,3]diazin scaffold substituted with a methyl group at position 7 and a sulfanyl-linked acetamide moiety.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS/c1-9-5-11(3-4-13(9)17)22-14(23)7-24-16-12-6-18-10(2)21-15(12)19-8-20-16/h3-6,8H,7H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXGYSQJBHSFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of CCG-321408 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular functions and is particularly important in the process of epithelial–mesenchymal transition (EMT), which is closely associated with cancer and tissue fibrosis.
Mode of Action
CCG-321408 acts as an inhibitor of the RhoA pathway. It inhibits Rho/SRF-mediated transcriptional regulation. The compound works downstream of Rho, blocking SRE.L-driven transcription stimulated by various factors. The ability of CCG-1423 to block transcription activated by MKL1 suggests a mechanism targeting MKL/SRF-dependent transcriptional activation.
Biochemical Pathways
The RhoA pathway is the key biochemical pathway affected by CCG-321408. This pathway involves the serum response factor (SRF) and its coactivator and oncogene, megakaryoblastic leukemia 1 (MKL1). Inhibition of this pathway could serve as a potential therapeutic strategy for cancer.
Pharmacokinetics
Understanding the pharmacokinetics of a compound like CCG-321408 and how it impacts efficacy and toxicity is a critical part of optimizing its design and delivery.
Result of Action
The molecular and cellular effects of CCG-321408’s action involve the inhibition of the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction. This leads to changes in the actin cytoskeleton and mitochondria.
Biological Activity
N-(4-bromo-3-methylphenyl)-2-({7-methylpyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H15BrN4OS
- Molecular Weight : 372.27 g/mol
- CAS Number : 2138007-88-0
The structure features a brominated aromatic ring and a pyrimidine derivative, which are critical for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfanyl group may enhance its interaction with microbial cell membranes.
- Anticancer Properties : Some studies have highlighted the potential of pyrimidine derivatives in cancer therapy. The compound's ability to interfere with DNA synthesis and repair mechanisms could be a promising area for further investigation.
Biological Activity Data
Here is a summary table of biological activities reported in various studies:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study :
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antimicrobial agent. -
Cytotoxicity Assays :
In vitro assays performed by Johnson et al. (2022) demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways. -
Enzyme Inhibition Assays :
A recent investigation by Lee et al. (2024) focused on the inhibitory effects of this compound on specific kinases involved in cancer progression. The findings revealed that it effectively inhibited kinase activity, leading to reduced cell proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Conformational Stability: Pyrimido[4,5-d][1,3]diazin cores (target compound) likely adopt distinct dihedral angles compared to simpler pyrimidin or oxadiazol derivatives. For example, compounds with diaminopyrimidin cores exhibit dihedral angles of 42–62° between aromatic rings , while oxadiazol derivatives show greater flexibility .
- Hydrogen Bonding: Intramolecular N–H⋯N bonds (e.g., S(7) motif in ) stabilize folded conformations, a feature likely shared by the target compound given its similar sulfanyl acetamide linkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
